2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid
Description
Dipeptide Classification and Fundamental Significance in Biochemical Systems
Trp-Gly is classified as a dipeptide, an organic compound consisting of exactly two alpha-amino acids—tryptophan and glycine (B1666218)—joined by a peptide bond hmdb.ca. Dipeptides represent the simplest form of peptides and serve as fundamental building blocks in biochemical systems. While many dipeptides are short-lived intermediates resulting from protein digestion or catabolism, some are known to exert physiological or cell-signaling effects hmdb.ca.
Tryptophan (Trp), an essential amino acid, is notable for its indole (B1671886) side chain, which is aromatic and has a binuclear ring structure nih.gov. This structural feature contributes to its interactions within proteins and its role as a precursor for various bioactive molecules, including serotonin (B10506) and melatonin (B1676174) foodunfolded.comresearchgate.net. Glycine (Gly), the simplest amino acid, is non-chiral and plays roles in protein structure and various metabolic pathways foodunfolded.commpg.de. The combination of these two amino acids in Trp-Gly results in a molecule with distinct chemical and biological characteristics that are explored in academic research.
Research Imperatives and Interdisciplinary Perspectives in Peptide Science
The study of Trp-Gly is driven by several research imperatives within peptide science. Understanding the fundamental properties of simple peptides like Trp-Gly is crucial for deciphering the behavior of larger peptides and proteins. The unique structural features of tryptophan, particularly its indole ring, make Trp-Gly a valuable model for investigating interactions involving aromatic amino acids in peptide systems researchgate.netjst.go.jp.
Interdisciplinary perspectives are vital in Trp-Gly research, drawing upon expertise from chemistry, biochemistry, biology, and pharmacology. Researchers investigate its conformational preferences using spectroscopic techniques researchgate.net, its potential biological activities chemimpex.comchemimpex.commedchemexpress.com, and its behavior in various chemical and biological environments acs.orgrsc.org. Studies on related peptides containing tryptophan and glycine, such as Gly-Trp or tripeptides like Trp-Gly-Gly, also provide insights into how sequence and length influence properties and functions researchgate.netchemimpex.com.
Methodological Frameworks Employed in Trp-Gly Investigation
Academic research on Trp-Gly employs a variety of methodological frameworks to characterize its properties and explore its potential roles. Spectroscopic methods, such as UV-UV and IR-UV hole burning spectroscopy, are used to investigate the conformational landscape of Trp-Gly in the gas phase researchgate.net. These techniques help to identify different conformers and understand their structural preferences based on hydrogen bonding and backbone interactions researchgate.net.
Laser-based techniques, including laser ablation, have been utilized to vaporize non-volatile dipeptides like Trp-Gly for gas-phase analysis, although fragmentation can occur, highlighting the need for specific experimental conditions like immediate helium entrainment acs.org. Electrochemical methods, such as cyclic voltammetry, are employed to study the redox behavior of tryptophan residues within peptides like Trp-Gly, providing insights into their susceptibility to oxidation rsc.org.
Furthermore, biochemical and biological assays are used to investigate potential biological activities. For instance, studies have explored the effect of combined glycine and tryptophan supplementation on physiological parameters, indicating a research interest in the biological impact of these amino acids, potentially in peptide form or as precursors nih.govnih.govsemanticscholar.org. Research also involves synthesizing Trp-Gly and related peptides for use as building blocks in the synthesis of more complex peptide structures or for studying specific interactions, such as those with nucleic acid bases or synthetic receptors jst.go.jpchemimpex.comrsc.org.
The study of Trp-Gly also contributes to understanding the effects of amino acid substitutions in larger peptide and protein structures, with research on replacing glycine or other residues with tryptophan providing insights into structural stability and function pnas.orgnih.gov.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKREHOKELZSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophyl-Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7360-09-0 | |
| Record name | Glycine, N-L-tryptophyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Spectroscopic and Conformational Characterization of Trp Gly
Gas-Phase Spectroscopic Techniques for Trp-Gly Conformer Analysis
Gas-phase spectroscopy in a cold, isolated environment, such as that provided by supersonic molecular beams, allows for the investigation of intrinsic molecular properties free from the complicating effects of solvent interactions. nih.gov This approach is particularly valuable for resolving and characterizing individual conformers of flexible molecules like peptides.
Double Resonance Laser Spectroscopy (UV-UV, IR-UV Hole Burning) for Conformational Assignment
Double resonance laser spectroscopic techniques, specifically UV-UV and IR-UV hole burning, have been instrumental in unraveling the conformational landscape of Trp-Gly in the gas phase. These methods allow for the selection and spectroscopic interrogation of individual conformers present in a molecular beam. hunterheidenreich.comresearchgate.net
Studies utilizing UV-UV and IR-UV hole burning spectroscopy on laser-desorbed Trp-Gly samples in an argon jet have revealed the presence of distinct conformers. hunterheidenreich.comresearchgate.net By comparing the experimental IR-UV spectra with ab initio calculations, researchers can assign specific vibrational features to particular molecular conformations. hunterheidenreich.comresearchgate.net For Trp-Gly, investigations have identified different backbone structures and the involvement of intramolecular hydrogen bonds, such as NH⋯NH2 interactions. hunterheidenreich.comresearchgate.net One observed conformer of Trp-Gly exhibits an unfolded peptide backbone. hunterheidenreich.comresearchgate.net
Electronic Spectroscopy in Supersonic Molecular Beams for Excited-State Dynamics
Electronic spectroscopy in supersonic molecular beams provides insights into the excited-state dynamics of molecules. researchgate.net For Trp-Gly, the electronic spectrum is dominated by the ππ* transition of the indole (B1671886) ring of the tryptophan residue.
While the electronic spectrum can show some structure under jet-cooled conditions, the spectral features can be influenced by excited-state lifetimes. nih.gov Studies on tryptophan and tryptophan-containing peptides in the gas phase have indicated that protonated species can exhibit broad spectral features due to fast excited state dynamics. nih.gov Electronic spectroscopy, combined with techniques like REMPI (Resonance Enhanced Multi-Photon Ionization), can provide vibronic spectra and, when used with hole burning, can separate contributions from different isomers or conformers, offering information about the potential energy landscape in the Franck-Condon region.
Solution-Phase Spectroscopic Elucidations of Trp-Gly Structure and Dynamics
Spectroscopic methods in solution provide complementary information to gas-phase studies by including the effects of solvent interactions, which are crucial for biological relevance.
UV Resonance Raman (UVRR) Spectroscopy: Rotamer Structures and Vibrational Mode Correlation
UV Resonance Raman (UVRR) spectroscopy is a powerful technique for probing the vibrational structure of molecules containing aromatic chromophores, like the tryptophan residue in Trp-Gly, in solution. UVRR is particularly sensitive to the local environment and conformation of the chromophore.
UVRR studies on Trp-Gly have focused on correlating the vibrational modes of the indole ring with the rotamer structures around the Cα-Cβ bond of the tryptophan residue (χ1 dihedral angle). Characteristic Raman markers of tryptophan, such as the W7 and W10 bands, are sensitive to these conformational changes and environmental factors like polarity and hydrogen bonding. Changes in the UVRR W10 band position and the W7 Fermi doublet band ratio have been shown to correlate with different rotameric states and fluorescence emission shifts in Trp-Gly. Ab initio calculations have indicated that the 1340 cm⁻¹ band of the W7 doublet is composed of multiple modes that influence the W7 band ratios for dipeptides. Molecular dynamics simulations suggest that Trp-Gly can adopt different conformations in solution, including those with extended or curled peptide backbones, influenced by the χ1 dihedral angle.
Fluorescence Emission Spectroscopy: Environmental Sensitivity and Spectral Shifts
The fluorescence emission of the tryptophan residue in Trp-Gly is highly sensitive to its environment, making fluorescence spectroscopy a valuable tool for studying conformational changes and interactions in solution.
Fluorescence emission spectra of Trp-Gly in solution exhibit shifts that are dependent on factors such as pH and solvent polarity. Studies have shown a pattern of fluorescence emission shifts for Trp-Gly at different pH values, with the zwitterionic form exhibiting a blue-shifted emission. These shifts are correlated with changes observed in UVRR spectra, indicating a link between the indole rotamer structure, local environment, and fluorescence properties. Nonradiative processes can compete with tryptophan fluorescence emission, influencing the observed spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Preferences and Dynamics in Varied Solvents
NMR spectroscopy provides detailed information about the solution-state structure and dynamics of peptides. While extensive NMR studies exist for peptides in general, detailed published research specifically focusing on the conformational preferences and dynamics of Trp-Gly in a variety of varied solvents was not prominently found in the scope of the conducted searches. NMR can, in principle, reveal details about peptide backbone and side-chain conformations, as well as the influence of the solvent environment on these structures and their interconversion dynamics. Such studies typically involve analyzing chemical shifts, coupling constants, and relaxation rates.
Theoretical and Computational Approaches to Trp-Gly Conformational Space
Theoretical and computational methods play a vital role in complementing experimental spectroscopic studies of Trp-Gly by providing insights into its potential energy surface, identifying stable conformers, and simulating dynamic behavior. These approaches allow for the exploration of the conformational space in detail, which can be challenging through experiments alone, especially in the gas phase or under varying environmental conditions.
Ab Initio Quantum Chemical Calculations (e.g., DFT B3LYP) for Conformational Prediction
Ab initio quantum chemical calculations, including methods based on Density Functional Theory (DFT) such as B3LYP, are widely used to predict the stable conformers of small peptides like Trp-Gly and to characterize their structural and energetic properties. These calculations involve solving the electronic structure equations of the molecule without empirical parameters, providing a detailed picture of bonding and interactions.
Studies on Trp-Gly and related peptides have employed DFT B3LYP calculations with basis sets like 6-31G(d,p) to identify low-energy conformers and predict their spectroscopic signatures, such as infrared (IR) spectra. researchgate.netcapes.gov.br Comparing these theoretical spectra with experimental gas-phase IR-UV double resonance spectroscopy data allows for the assignment of observed spectral features to specific calculated conformers. researchgate.netcapes.gov.br
While DFT methods, including B3LYP, are valuable for conformational analysis, it has been noted that standard DFT methodology might not fully capture the potential energy surface of peptides with aromatic rings, as London dispersion energy can play a significant role in stabilizing certain conformers, and this is not always adequately covered in standard DFT functionals. acs.orgnih.gov More advanced correlated ab initio methods or DFT methods with dispersion corrections may be necessary for a more accurate description of the relative energies of conformers. acs.orgnih.govtandfonline.com Despite this, DFT B3LYP has been successfully used to confirm the energy ordering of conformers in related dipeptides. rsc.org These calculations provide crucial information on dihedral angles and intramolecular hydrogen bonds that define the different stable structures. researchgate.netcapes.gov.br
Molecular Dynamics (MD) Simulations for Structural Ensembles and Backbone Interactions
Molecular Dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of Trp-Gly, allowing researchers to explore the transitions between different conformers and the flexibility of the peptide backbone over time. Unlike static quantum chemical calculations that identify energy minima, MD simulations simulate the motion of atoms based on classical mechanics and a defined force field, providing an ensemble of structures that represent the molecule's behavior at a given temperature and pressure.
Synthetic Methodologies and Chemical Derivatization of Tryptophan Glycine
Chemical Synthesis Strategies for Trp-Gly and Analogues
The formation of the peptide bond between tryptophan and glycine (B1666218) requires careful consideration of reaction conditions and the protection of reactive functional groups. Both solid-phase and solution-phase techniques offer distinct advantages for the synthesis of this dipeptide and longer peptide sequences containing the Trp-Gly motif.
Solid-Phase Peptide Synthesis (SPPS) for Trp-Gly and Extended Sequences
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for constructing peptide chains, including those containing Trp-Gly. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. A typical SPPS cycle for incorporating amino acids involves Fmoc deprotection, washing, coupling, and post-coupling washing steps. rsc.org For sequences containing tryptophan, using appropriate protected Trp building blocks is important to minimize side reactions such as oxidation or modification by cationic species. iris-biotech.de For instance, Fmoc-Trp(Boc)-OH is recommended for SPPS, particularly when synthesizing peptides containing both arginine and tryptophan, as it helps minimize side reactions where sulfonyl protecting groups from arginine can reattach to tryptophan residues. peptide.com The Boc group on the indole (B1671886) nitrogen of tryptophan in Fmoc-Trp(Boc)-OH is removed during cleavage with trifluoroacetic acid (TFA), generating an intermediate carbamic acid that protects the indole ring. peptide.com
SPPS has been successfully applied to synthesize peptides containing the Trp-Gly sequence, such as Gly-Ala-Trp-Ala. knepublishing.com The process involves coupling protected amino acids sequentially to the resin-bound peptide. For example, in the synthesis of Gly-Ala-Trp-Ala, Fmoc-Gly-OH was coupled to an Ala-Trp(Boc)-Ala-OH-resin. knepublishing.com The Fmoc protecting group is typically removed using a base like piperidine (B6355638) or DBU before the next amino acid coupling. rsc.orgknepublishing.com
Solution-Phase Peptide Synthesis Routes and Efficiency Considerations
Solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in homogeneous solution. This approach can be advantageous for the synthesis of short peptides like dipeptides and can offer greater flexibility in reaction conditions and scale compared to SPPS. While SPPS is often preferred for longer sequences, solution-phase synthesis can be efficient for dipeptide synthesis and the preparation of protected peptide fragments for segment condensation.
Studies on the synthesis of cyclic peptides have utilized solution-phase techniques to prepare peptide units, including those containing tryptophan and glycine. nih.gov For example, in the synthesis of a cyclooctapeptide, tetrapeptide units were prepared by coupling Boc-protected dipeptides with respective dipeptide methyl esters, such as coupling Boc-Ile-Ala-OH with Ala-Gly-OMe. nih.gov This highlights the use of solution phase for preparing smaller peptide segments which are then coupled to form the final peptide. Efficiency in solution-phase synthesis can be influenced by factors such as solubility of protected amino acids and peptides, reaction times, and purification steps.
Protecting Group Chemistries in Trp-Gly Synthesis (Fmoc, Boc)
The success of peptide synthesis relies heavily on the strategic use of protecting groups to selectively block reactive functional groups during coupling reactions. Two prominent protecting group strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.
In Fmoc chemistry, the α-amino group is protected with the Fmoc group, which is labile to bases, typically piperidine. rsc.orgiris-biotech.de The side chains of trifunctional amino acids, including tryptophan, are protected with groups that are stable to basic conditions but cleavable under acidic conditions, usually TFA. iris-biotech.de For tryptophan, the indole nitrogen can be left unprotected in some cases, but protecting it with a Boc group (Fmoc-Trp(Boc)-OH) is often recommended in SPPS to prevent side reactions, especially in the presence of other reactive amino acids like arginine. peptide.combzchemicals.com Fmoc-Gly-OH is a common building block in Fmoc synthesis. advancedchemtech.com
In Boc chemistry, the α-amino group is protected with the Boc group, which is acid-labile and typically removed with TFA. bzchemicals.com Side chain protecting groups in Boc chemistry are generally acid-stable and removed by strong acids like HF after the peptide chain assembly. For tryptophan in Boc chemistry, the indole nitrogen is often protected with a formyl group (Boc-Trp(CHO)-OH) to prevent side reactions. bzchemicals.com Boc-Gly-OH is a commonly used protected glycine derivative in Boc synthesis. biosynth.com
Both Fmoc and Boc strategies have been applied to the synthesis of peptides containing tryptophan and glycine, with the choice of strategy depending on the desired peptide sequence, scale of synthesis, and downstream applications. google.com
Design and Synthesis of Trp-Gly Surrogates and Constrained Mimics
To modulate the properties and biological activity of peptides, researchers design and synthesize surrogates and constrained mimics of natural dipeptide units like Trp-Gly. These modified structures can offer improved stability, altered conformational preferences, and enhanced pharmacological profiles.
Synthesis of 3-Aminolactams as X-Gly Constrained Pseudodipeptides
Constrained pseudodipeptides, such as 3-aminolactams, are synthesized as surrogates for natural dipeptides like Trp-Gly. These structures incorporate the dipeptide unit within a rigid ring system, limiting conformational flexibility. A synthetic method for obtaining X-Gly pseudodipeptides, including Fmoc-{Trp-Gly} pseudodipeptides, involves the use of 3-benzyloxycarbonyl-5,6-dihydropyridin-2-one as a starting material. uchile.clacs.org This methodology involves the introduction of a substituent through conjugate addition and subsequent amination via Curtius rearrangement. uchile.clacs.org 3-Amino-δ-valerolactams have been synthesized through conjugate addition and Curtius rearrangement and converted into Fmoc-{Trp-Gly} pseudodipeptides. uchile.clfigshare.com These constrained mimics can be incorporated into longer peptide sequences to study their conformational effects and biological activities. uchile.cl
Incorporation of Non-Canonical Tryptophan Derivatives within Trp-Gly Frameworks for Modified Spectroscopic Properties
Incorporating non-canonical tryptophan derivatives into peptide sequences, including within Trp-Gly frameworks, is a strategy to introduce modified spectroscopic properties or other functionalities. Non-canonical amino acids can be incorporated into peptides through traditional SPPS if the corresponding protected derivatives are available or through late-stage functionalization of assembled sequences. nih.gov
Synthesis methods for non-canonical tryptophan variants have been developed, such as Rh-catalyzed annulation reactions. chemrxiv.orgnih.gov These methods allow for the synthesis of tryptophan analogues with substituents at different positions of the indole ring. For instance, L-4-cyanotryptophan, a blue fluorescent amino acid, has been incorporated into peptides using solid-phase peptide synthesis. rsc.org This involves coupling the Fmoc-protected non-canonical tryptophan derivative during the SPPS cycle. The incorporation of such derivatives within Trp-Gly containing peptides can provide valuable tools for studying peptide interactions, dynamics, and localization using spectroscopic techniques.
Utilization of Trp-Gly as a Synthetic Building Block in Complex Peptides and Bioconjugates
Trp-Gly and related peptides containing Tryptophan and Glycine residues are frequently employed as foundational units in the synthesis of larger peptide structures, including linear, cyclic, and branched peptides, as well as in the creation of bioconjugates. chemimpex.comcymitquimica.comchemimpex.com The presence of the indole ring in Tryptophan provides a handle for various chemical modifications and interactions, while Glycine's simple structure offers flexibility and can be targeted for specific conjugation strategies, particularly at the N-terminus. nih.govnih.govbritannica.com
In peptide synthesis, Trp-Gly can be incorporated using standard techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. rsc.orgmedsci.orgknepublishing.com The Fmoc strategy is commonly used, where the α-amino group of the incoming amino acid (or dipeptide building block like Trp-Gly) is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is then selectively removed under mild alkaline conditions for chain elongation. medsci.orgrsc.orgnih.govscbt.com Side chain protection for Tryptophan is often necessary during synthesis to prevent unwanted side reactions, such as alkylation of the indole ring, particularly when using certain resins or cleavage conditions. iris-biotech.deub.eduresearchgate.net
Trp-Gly's utility extends to the synthesis of cyclic peptides, which are of interest in drug development due to their enhanced stability and bioactivity compared to linear counterparts. chemimpex.com Cyclo(-Gly-Trp), a cyclic dipeptide, is itself explored for its potential in designing novel pharmaceuticals and is utilized in the synthesis of more complex cyclic peptide structures. chemimpex.com
Furthermore, peptides containing Trp-Gly sequences are relevant in bioconjugation strategies, which involve the stable covalent linking of a peptide to another molecule, such as a polymer, nanoparticle, or small molecule, to impart new functionalities or improve properties like targeting or delivery. mdpi.comwikipedia.org The Tryptophan residue's indole ring can be selectively targeted for conjugation reactions, including C-H functionalization protocols like olefination and arylation, offering opportunities to conjugate peptides with other biomolecules. nih.govchemrxiv.orgntu.ac.uk These methods contribute to the development of homogeneous bioconjugates with enhanced properties. chemrxiv.org The N-terminal Glycine can also be targeted for site-selective conjugation reactions. nih.govnih.gov
Research findings highlight the successful incorporation of Trp-Gly into various peptide sequences for diverse applications. For instance, studies have synthesized peptides containing Trp-Gly motifs to investigate peptide-membrane interactions or to create radiopharmaceutical probes. rsc.orgrsc.org The dipeptide can also be part of longer peptide sequences used in studies related to molecular recognition, where interactions with host molecules like cucurbit[n]urils are explored, demonstrating selective binding based on the presence and position of Tryptophan. nih.gov
Data from synthesis experiments illustrates the efficiency of incorporating Trp-Gly. For example, the synthesis of a tetrapeptide containing Gly-Ala-Trp-Leu using solid-phase peptide synthesis has been reported with a specific yield knepublishing.com. The yield of dipeptides like Trp-Gly synthesized under specific conditions, such as exposure to radiation in simulated extraterrestrial environments, has also been documented, indicating its formation under relevant chemical scenarios researchgate.net.
| Synthesized Peptide Sequence | Synthesis Method | Reported Yield / Purity | Reference |
| Gly-Ala-Trp-Leu (as part of a tetrapeptide) | Solid Phase Peptide Synthesis (SPPS) | 110.21 mg | knepublishing.com |
| Trp-Gly (from Gly+Trp mixture exposure) | Not specified (exposure to radiation) | Comparatively higher content than other polypeptides formed | researchgate.net |
| Ac-Gly-L-4CN-Trp-Gly | Solid-phase peptide synthesis | Verified by HPLC and MS | rsc.org |
| H-Trp-Gly-Gly-OH | Synthesis for binding studies | Used in ITC studies | nih.gov |
The use of Trp-Gly as a building block is supported by the availability of protected forms suitable for various synthetic strategies, contributing to the efficient assembly of complex peptide and bioconjugate structures with tailored properties. iris-biotech.deub.edusigmaaldrich.com
Enzymatic Activity and Biocatalytic Interactions Involving Trp Gly
Substrate Specificity of Peptide-Modifying Enzymes for Trp-Gly
Trp-Gly can serve as a substrate for enzymes capable of cleaving peptide bonds, particularly those with specificity for N-terminal tryptophan residues.
Aminopeptidase (B13392206) Activity towards N-terminal Tryptophanyl Peptides (e.g., Indole (B1671886) Prenyltransferases from Aspergillus fumigatus)
Several indole prenyltransferases isolated from Aspergillus fumigatus, including 7-DMATS, FgaPT1, CdpNPT, and FtmPT1, have demonstrated aminopeptidase activity. nih.govuniprot.orguniprot.orgresearchgate.net These enzymes exhibit a preference for linear peptides featuring a tryptophanyl moiety at their N-terminus. nih.govuniprot.orguniprot.orgresearchgate.net Studies testing the activity of these enzymes against a range of peptides revealed that H-L-Trp-L-Gly-OH is recognized as one of the most effective substrates for their aminopeptidase activity. nih.govresearchgate.net This indicates a specific recognition and catalytic capability of these fungal enzymes towards the Trp-Gly sequence at the N-terminus of peptides.
Kinetic Parameters (K_m, k_cat/K_m) for Enzymatic Hydrolysis of Trp-Gly
Kinetic studies have quantified the efficiency of the aminopeptidase activity of Aspergillus fumigatus indole prenyltransferases towards H-L-Trp-Gly-OH. The Michaelis constant (K_m) and the enzymatic rate constant (k_cat/K_m) have been determined for these enzymes using H-L-Trp-Gly-OH as the substrate. nih.govresearchgate.net
The following table summarizes the kinetic parameters reported for the hydrolysis of H-L-Trp-Gly-OH by different Aspergillus fumigatus indole prenyltransferases:
| Enzyme | K_m (µM) | k_cat/K_m (mM⁻¹s⁻¹) | Citation |
| 7-DMATS | 350 | 0.51 | nih.govresearchgate.net |
| FgaPT1 | 380 | 0.24 | nih.govresearchgate.net |
| CdpNPT | 300 | 0.53 | nih.govresearchgate.net |
| FtmPT1 | 420 | 0.14 | nih.govresearchgate.net |
These kinetic parameters provide insights into the affinity of the enzymes for Trp-Gly and the catalytic efficiency of the hydrolysis reaction.
Modulation of Enzyme Function by Trp-Gly and Related Peptides
Peptides containing Trp-Gly or related sequences can influence the activity of various enzymes, sometimes acting as inhibitors or interacting with the enzyme structure.
Inhibitory Potency against Dipeptidyl Peptidases (e.g., DPP-III Homologues)
Dipeptidyl peptidase III (DPP-III) is a metalloenzyme that cleaves dipeptides from the N-terminus of peptides. tandfonline.comresearchgate.net While direct, quantified inhibitory data for Trp-Gly against DPP-III is not extensively detailed in the provided search results, studies on related dipeptides and Trp-containing peptides offer relevant context. For instance, research indicates that the identity of the C-terminal residue in dipeptidyl hydroxamic acids significantly impacts their inhibitory potency against human DPP III, with H-Tyr-Gly-NHOH being considerably less potent than H-Tyr-Phe-NHOH. researchgate.netmdpi.com This suggests that a glycine (B1666218) residue at the P1' position (the second amino acid from the N-terminus in a substrate or inhibitor) may lead to weaker interactions with the DPP-III active site compared to other residues like phenylalanine. researchgate.netmdpi.com Studies on tynorphin analogs with varying N-terminal residues, including tryptophan, have also shown inhibitory activity against recombinant DPP III, indicating that the presence of tryptophan can contribute to DPP-III modulation. nih.gov DPP-III is known to prefer dipeptides with a hydrophobic residue at the P1' site of oligopeptides, which contrasts with glycine's hydrophilic nature and may explain potentially lower inhibitory potency of Trp-Gly itself compared to dipeptides with hydrophobic C-terminal residues. tandfonline.com
Interaction with Immunophilins and Peptidyl-Prolyl Cis-Trans Isomerases (e.g., Cyclophilin A)
Immunophilins, such as Cyclophilin A (CypA), possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, catalyzing the isomerization of peptide bonds preceding proline residues. mdpi.comportlandpress.comapsnet.orggoettingen-research-online.de Research has shown that peptides containing the Trp-Gly sequence can interact with CypA. Specifically, the tripeptide Trp-Gly-Pro (WGP) has been identified as a peptidic inhibitor of Cyclophilin A. mdpi.comnih.gov
Studies have investigated the binding affinity and inhibitory effects of WGP on CypA-mediated PPIase activity. One study reported that WGP exhibited a binding affinity for CypA with a dissociation equilibrium constant (K_D) of 3.41 × 10⁻⁶ M, which was in the same order of magnitude as Cyclosporine A (CsA), a known potent CypA inhibitor (K_D = 6.42 × 10⁻⁶ M). mdpi.comnih.gov WGP was also found to inhibit CypA-mediated PPIase activity with IC₅₀ values reported as 33.11 nM and 10.25 nM in one study. mdpi.comnih.gov However, another study using isothermal titration calorimetry did not find evidence of an inhibitory CypA/Trp-Gly-Pro complex with stability similar to CsA, and WGP did not inhibit standard CypA-catalyzed substrate isomerization at high micromolar concentrations. nih.gov
Further research into the mechanism of cyclophilin-catalyzed isomerization suggests that the identity of the amino acid preceding the proline residue influences the repositioning of the N-terminal part of the peptide during the transition state. ucsb.edu Changes from Gly to Trp, Ala, or Leu in this position resulted in more pronounced repositioning, indicating that the tryptophan residue within a peptide sequence can affect its interaction with CypA. ucsb.edu
Occurrences of Trp-Gly as an Incomplete Product of Protein Digestion or Catabolism in Research Contexts
In research contexts, particularly those involving the enzymatic breakdown of proteins, Trp-Gly or peptides containing the Trp-Gly sequence can occur as products of incomplete digestion or catabolism. Protein digestion in biological systems and in vitro hydrolysis experiments involves the breakdown of large protein molecules into smaller peptides and individual amino acids through the action of various proteases and peptidases. lumenlearning.comlibretexts.orgnih.gov
Studies focused on generating bioactive peptides from various protein sources through enzymatic hydrolysis have identified peptides containing the Trp-Gly sequence. For example, enzymatic hydrolysis of hen egg white lysozyme (B549824) has been shown to release a peptide with the sequence Ile-Val-Ser-Asp-Gly-Asp-Gly-Met-Asn-Ala-Trp, which contains a Gly-Asp-Gly-Met-Asn-Ala-Trp segment. nih.gov Similarly, a peptide with the sequence Gly-Trp-Met-Gly-Cys-Trp was identified from the enzymatic hydrolysis of fish muscle protein. nih.gov Research on the enzymatic hydrolysis of potato pulp protein also indicated the production of free glycine and tryptophan during the process, suggesting the cleavage of peptide bonds that could include Trp-Gly linkages. uni-hannover.de
Redox Chemistry and Degradation Pathways of Tryptophan Glycine
Electrochemical Behavior and Oxidation Potentials of Trp-Gly
The electrochemical behavior of Trp-Gly is primarily governed by the tryptophan residue, which contains an electroactive indole (B1671886) group. The oxidation of tryptophan-containing peptides is an irreversible process that involves the transfer of electrons and protons. tandfonline.com Studies on tryptophan itself show that its electro-oxidation is an irreversible, adsorption-controlled process. mdpi.com The oxidation mechanism involves the transfer of two electrons and two protons. tandfonline.com
The oxidation potential is significantly influenced by the pH of the supporting electrolyte solution. For tryptophan, as the pH increases, the oxidation peak potential tends to shift to less positive values, indicating that the oxidation is more favorable at higher pH. mdpi.com While specific oxidation potential values for the Trp-Gly dipeptide are not extensively detailed in the provided research, the fundamental process is driven by the indole moiety of the tryptophan residue. The glycine (B1666218) residue, being non-electroactive, primarily influences the local chemical environment. nih.gov The electrochemical oxidation of amino acids is known to be an irreversible and multistage reaction. mdpi.com
Table 1: Influence of pH on Tryptophan Oxidation Peak Potential
| pH | Peak Potential (V) |
|---|---|
| 3.0 | 1.05 |
| 5.0 | 0.95 |
| 7.0 | 0.85 |
| 9.0 | 0.75 |
Note: Data is generalized from studies on Tryptophan to illustrate the principle of pH dependence on oxidation potential. mdpi.com
Radiolytic Degradation Mechanisms of Tryptophan-Containing Dipeptides
X-ray and Gamma-Radiolysis Product Formation from Trp-Gly
When subjected to ionizing radiation such as X-rays or gamma rays in aqueous solutions, tryptophan-containing dipeptides like Trp-Gly undergo degradation primarily initiated by reactive species formed from the radiolysis of water, most notably the hydroxyl radical (•OH). The degradation of the peptide's main chain can lead to the formation of ammonia and carbonyl compounds. unt.eduescholarship.org
For the tryptophan residue specifically, exposure to gamma-radiolysis in a nitrous oxide-saturated solution leads to the formation of a hydroxyl radical adduct. In the absence of an oxidizing agent, this adduct can undergo dimerization and polymerization. nih.gov However, in the presence of an oxidizing agent like ferric EDTA, the adduct disproportionates to form hydroxylated derivatives. nih.gov Key products from the radiolysis of tryptophan include various hydroxytryptophans, N-formylkynurenine, and oxindole-3-alanine. nih.gov The complete destruction of tryptophan has been observed during extended beta-radiolysis. nih.gov
Hydroxyl Radical Attack and Subsequent Degradation Pathways
The hydroxyl radical (•OH) is a primary mediator of radiolytic damage to Trp-Gly. The •OH radical can attack both the peptide backbone and, more significantly, the tryptophan side chain. unt.edu The attack on the aromatic indole ring of tryptophan is a major degradation pathway. nih.gov
The reaction proceeds via the addition of the •OH radical to the indole ring, forming a hydroxycyclohexadienyl-type radical. nih.gov This radical intermediate can then follow several pathways:
Dimerization/Polymerization: In oxygen-free environments without other reactants, these radicals can combine to form dimers and polymers. nih.gov
Hydroxylation: In the presence of an oxidizing agent, the radical adduct can be oxidized to form stable hydroxylated products, such as 4-, 5-, 6-, and 7-hydroxytryptophan. nih.gov
Ring Opening: In the presence of oxygen, the pathway leading to N-formylkynurenine is favored. nih.gov This involves the oxidative cleavage of the pyrrole ring of the indole nucleus.
Theoretical studies confirm that the aromatic side chain is the main target for radical attack, with the initial step being the addition of the •OH radical to the ring. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging Capacity of Trp-Gly
The antioxidant capacity of Trp-Gly is largely attributed to the tryptophan residue's ability to donate a hydrogen atom from its indole ring, thereby neutralizing free radicals. nih.gov
Reactivity with Peroxyl Radicals and Other Reactive Oxygen Species
Trp-Gly demonstrates significant reactivity towards peroxyl radicals (ROO•) and other reactive oxygen species (ROS). The indole ring of the tryptophan residue can effectively scavenge these radicals. rsc.orgrsc.org The mechanism involves the initial abstraction of a hydrogen atom from the nitrogen at position 1 of the indole ring, which generates a tryptophanyl radical. rsc.org This radical can then react with oxygen to form a tryptophanyl-peroxyl radical or participate in other reactions to terminate radical chain reactions. rsc.org
The oxidation of tryptophan residues by AAPH-derived free radicals, which include peroxyl and alkoxyl radicals, is a complex process. rsc.orgrsc.org At low tryptophan concentrations, alkoxyl radicals are primarily responsible for the oxidation, while at higher concentrations, a mixture of both peroxyl and alkoxyl radicals are involved. rsc.orgrsc.org Tryptophan and its metabolites can also act as effective antioxidants by removing reactive nitrogen and chlorine species. nih.gov While some studies suggest tryptophan itself has weak direct scavenging activity, its metabolites and its ability to induce endogenous antioxidant systems contribute significantly to its protective effects. nih.govnih.gov
Influence of Peptide Context on Antioxidant Efficacy and Radical Scavenging Kinetics
The position of the tryptophan residue within a peptide sequence significantly influences its antioxidant efficacy. The initial rates of tryptophan consumption when exposed to AAPH-derived radicals are only slightly influenced by its inclusion in small peptides compared to free tryptophan. rsc.orgrsc.org However, the specific neighboring amino acid does modulate the activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Tryptophan and Related Dipeptides
| Compound | ORAC Value (µM Trolox Equivalents) |
|---|---|
| Free Tryptophan | ~1.5 |
| Gly-Trp | ~2.5 |
| Trp-Gly | ~2.0 |
Note: Values are approximate and derived from graphical data presented in referenced literature for comparative purposes. researchgate.net
Photo-Induced Chemical Transformations and Degradation Pathways (e.g., Formation of Glycine Hydroperoxide from Tryptophan in Peptides)
The photo-induced degradation of peptides containing tryptophan residues is a significant area of study due to tryptophan's strong ultraviolet (UV) absorption. nih.gov While several photo-oxidative pathways for tryptophan are known, such as the formation of N-formylkynurenine and kynurenine, a key transformation involves the fragmentation of the tryptophan residue itself, leading to the formation of a glycine residue or glycine hydroperoxide. nih.gov This process is of particular interest in the context of the dipeptide Tryptophan-Glycine (Trp-Gly), as it represents a fundamental alteration of the peptide backbone initiated by light absorption.
The primary mechanism for this transformation is initiated by the photoionization of the tryptophan's indole side chain, which is the strongest UV-absorbing amino acid. nih.gov Exposure of tryptophan-containing peptides to UV light (e.g., at wavelengths of 254 nm or >295 nm) can lead to the formation of a tryptophan radical cation (Trp•+). nih.govacs.orgnih.gov This highly reactive intermediate is central to the subsequent degradation pathway.
Following the formation of the tryptophan radical cation, a critical step is the cleavage of the Cα-Cβ bond of the tryptophan side chain. nih.govacs.orgnih.gov This fragmentation results in the detachment of the indolemethyl group and the formation of a Cα-centered glycyl radical on the peptide backbone. nih.gov The fate of this glycyl radical is dependent on the presence of oxygen and other reactive species.
In an oxygen-containing environment, the glycyl radical can react with molecular oxygen to form a glycyl peroxyl radical. This peroxyl radical can then be reduced, for instance by abstracting a hydrogen atom from a suitable donor, to yield glycine hydroperoxide. nih.gov Alternatively, in the absence of oxygen or in the presence of reducing agents, the glycyl radical can be directly reduced to a stable glycine residue. nih.gov
This conversion of a bulky, aromatic tryptophan residue into a small, flexible glycine or its reactive hydroperoxide derivative represents a significant modification of the peptide structure. nih.gov While this mechanism has been elucidated in studies on larger proteins like IgG1, the fundamental steps are considered applicable to smaller peptides such as Trp-Gly. nih.gov In these larger systems, the initial photo-induced electron transfer from tryptophan can be to nearby disulfide bonds, which then generates thiyl radicals and thiols that can participate in the subsequent reduction steps. nih.govacs.orgnih.gov In a simple dipeptide like Trp-Gly, the electron acceptor could be another molecule or a transiently formed species.
The formation of glycine hydroperoxide is particularly noteworthy as it introduces a reactive hydroperoxide group into the peptide. nih.gov Amino acid hydroperoxides are known to be more reactive than hydrogen peroxide in some contexts and can potentially initiate further oxidative damage to other molecules. nih.gov
The table below summarizes the key steps and products in the photo-induced conversion of the tryptophan residue in a peptide to glycine or glycine hydroperoxide, based on findings from studies on IgG1. nih.gov
Table 1: Key Findings on the Photo-Induced Transformation of Tryptophan to Glycine and Glycine Hydroperoxide
| Experimental Condition | Key Intermediate Species | Major Products | Proposed Mechanism |
|---|---|---|---|
| UV Irradiation (λ = 254 nm or >295 nm) in aqueous solution | Tryptophan radical cation (Trp•+) | Glycine | Photo-induced electron transfer from the tryptophan indole ring, followed by Cα-Cβ bond cleavage of the side chain to form a glycyl radical, which is then reduced. |
| Glycyl radical | Glycine hydroperoxide | The intermediate glycyl radical reacts with molecular oxygen to form a glycyl peroxyl radical, which is subsequently reduced to the hydroperoxide. |
It is important to note that other photo-degradation pathways can occur in parallel. For instance, studies on the tripeptide Glycine-L-Tryptophan have suggested the formation of a cyclic product under UV irradiation through an intramolecular electron transfer, resulting in a biradical-zwitterion intermediate. nih.govresearchgate.net This indicates that the specific sequence and conformation of the peptide can influence the preferred photochemical reaction pathway.
Biomolecular Interactions and Functional Modeling with Trp Gly Containing Peptides
Trp-Gly as a Model System in Protein Folding and Stability Studies
The study of protein folding pathways and the factors governing protein stability is a fundamental area of research. Peptides containing Trp and Gly residues, particularly in designed mini-proteins, offer simplified yet powerful models to probe these complex processes.
Investigating Trp-Cage Mini-Protein Dynamics and Trp Residue Contributions
The tryptophan-cage (Trp-cage) is a well-studied mini-protein, typically 18-20 residues in length, that serves as a model for cooperative protein folding biosyn.comwustl.edunih.gov. Its small size and relatively fast folding kinetics make it amenable to both experimental and computational studies biosyn.comwustl.edu. The Trp-cage fold is stabilized by a hydrophobic core, often involving the burial of a central tryptophan residue biosyn.comwustl.edunih.gov.
Studies on Trp-cage mini-proteins have highlighted the crucial role of the tryptophan residue in fold stabilization. Mutations at the Trp position have demonstrated that the indole (B1671886) side chain is required for maintaining the folded state nih.gov. For instance, replacing Trp with histidine or phenylalanine significantly destabilized or unfolded the mini-protein nih.gov. The burial of the indole ring contributes significantly to the driving force for Trp-cage formation, potentially contributing up to 12 kJ/mol of stabilization energy nih.gov.
While specific indole-proline interactions were initially hypothesized to be key for core formation, later studies suggested that indole-backbone interactions might be more critical, with the high proline content enhancing fold stability biosyn.com. The flexibility afforded by glycine (B1666218) residues within the Trp-cage sequence may also be critical, allowing for backbone contortions that help define and fine-tune the tertiary fold wordpress.com. Radicalization of glycine residues within the Trp-cage has been shown to affect its stability, with the position of the radical influencing the degree of destabilization nih.gov.
Effects of Glycine to Tryptophan Substitutions on Model Peptide Conformation and Function (e.g., Gramicidin (B1672133) A Channels)
Glycine to Tryptophan substitutions are employed in model peptides like gramicidin A to understand how changes in residue size, hydrophobicity, and aromaticity impact peptide conformation and function, particularly in membrane environments acs.orgnih.gov. Gramicidin A is a channel-forming peptide composed of alternating L- and D-amino acids, including tryptophan residues at specific positions acs.orgnih.govuniprot.org.
Replacing tryptophan residues with glycine in gramicidin A analogues can destabilize its β-helical channel structure acs.orgnih.gov. However, it is possible to determine the structures of analogues with Trp to Gly substitutions at certain positions (e.g., 11, 13, and 15), which retain a backbone fold similar to native gramicidin A, with only minor alterations in the side-chain conformations of unsubstituted residues acs.orgnih.gov.
These substitutions significantly affect channel function and lifetime acs.orgnih.gov. The changes in conductance appear to be related to the removal of Trp dipoles, which influence ion-dipole interactions crucial for ion movement through the channel acs.orgnih.gov. This demonstrates how the presence and position of tryptophan residues contribute to the functional properties of membrane-active peptides.
Structural and Functional Probes in Membrane Protein Research
Tryptophan and glycine residues, and substitutions between them, are valuable tools for probing the structure, dynamics, and function of membrane proteins. Tryptophan's fluorescence is particularly useful for monitoring conformational changes and interactions within the membrane environment nih.govpnas.org.
Glycine to Tryptophan Substitutions for Probing Interdomain Interactions in Membrane Proteins (e.g., Lactose (B1674315) Permease (LacY))
Glycine to Tryptophan substitutions are used to investigate interdomain interactions in membrane proteins like E. coli lactose permease (LacY) nih.govnih.govpnas.org. LacY is a well-characterized membrane transporter that utilizes an alternating access mechanism, involving conformational changes to transport lactose across the membrane nih.govplos.orgscience.gov.
Introducing bulky tryptophan residues in place of glycine residues at tight interdomain junctions, particularly on the periplasmic side of LacY, can prevent the closure of the periplasmic cavity nih.govnih.govpnas.org. This shifts the equilibrium towards an outward-open conformation nih.govnih.govpnas.org. These substitutions, such as G46W/G262W mutants, lead to a complete loss of transport activity but have little to no effect on sugar binding affinity nih.govnih.gov.
The use of Trp fluorescence in LacY mutants allows researchers to differentiate between inward and outward-facing conformations and provides evidence for the alternating access model pnas.org. Introducing Trp residues at specific positions can create probes whose fluorescence is sensitive to conformational changes, allowing the measurement of the rates of these changes pnas.org.
Impact on Protein Conformation, Stability, and Substrate Accessibility
Glycine to Tryptophan substitutions in membrane proteins can have significant impacts on their conformation, stability, and the accessibility of substrate-binding sites nih.govnih.govpnas.org. In LacY, these substitutions stabilize an outward-facing conformation and increase the thermal stability of the protein nih.govnih.gov. Mutants with these substitutions exhibit substantially greater thermal stability compared to the wild-type protein nih.gov.
The stabilized outward-open conformation in LacY mutants with Gly to Trp substitutions results in increased accessibility of the sugar-binding site from the periplasmic side nih.govnih.govpnas.org. Stopped-flow kinetic measurements show that the rate of sugar binding increases significantly, particularly after reconstitution into proteoliposomes, indicating free access to the binding site nih.govnih.gov. This contrasts with wild-type LacY, where the opening of the periplasmic cavity is the rate-limiting step for sugar binding nih.govnih.gov.
The introduction of bulky tryptophan residues disrupts the tight packing of glycine residues at interdomain interfaces, effectively propping open the periplasmic gate and altering the conformational equilibrium of the transporter nih.govnih.govpnas.org.
Molecular Recognition and Binding Specificity
Peptides containing Tryptophan and Glycine residues are also employed in studies of molecular recognition and binding specificity, particularly with synthetic receptors. The indole ring of tryptophan provides a distinct chemical handle for selective interactions.
Studies have shown that synthetic hosts, such as cucurbit metabolomicsworkbench.orguril (Q8) in complex with methyl viologen (MV), can exhibit specific recognition for peptides containing N-terminal tryptophan residues nih.govrsc.orgrsc.org. For example, the Q8·MV complex binds the tripeptide Trp-Gly-Gly with high affinity and exhibits significant selectivity over isomers like Gly-Trp-Gly and Gly-Gly-Trp nih.govrsc.orgrsc.org.
This recognition is mediated by factors including electrostatic interactions with charges proximal to the indole ring and the simultaneous binding of both the indole and the viologen within the Q8 cavity nih.govrsc.orgrsc.org. The binding can lead to observable changes, such as the growth of a charge-transfer band and quenching of indole fluorescence, which can be utilized for sensing applications nih.govrsc.orgrsc.org.
Charge-Transfer Interactions with Electron-Deficient Aromatic Systems in Peptide Contexts
Charge-transfer (CT) interactions, also known as donor-acceptor interactions, between π-systems are a significant class of non-covalent interactions crucial in designing self-organizing systems. semanticscholar.org The electron-rich indole ring of tryptophan is known to engage in charge-transfer interactions with electron-deficient aromatic receptors. researchgate.net Studies involving tryptophan and electron-deficient aromatic compounds in water have demonstrated the formation of charge-transfer complexes, characterized by techniques such as X-ray diffraction, UV-vis spectroscopy, and NMR. researchgate.net
In the context of peptides, the presence of tryptophan residues facilitates these interactions. For instance, the tripeptide Trp-Gly-Trp has been studied for its association with electron-deficient aromatic diimides, with interactions observed through UV-vis and NMR spectroscopy. researchgate.net The binding of Trp-containing peptides to systems incorporating electron-deficient units, such as a viologen derivative (Q8·MV), can induce the growth of a charge-transfer absorbance band and quenching of indole fluorescence. rsc.org These optical changes are likely due to electron transfer from the indole ring to the electron-deficient unit in the excited state. rsc.org While these effects provide a convenient optical sensor for peptide binding, they may not significantly contribute to the stability of the complexes in the ground state. rsc.org
Studies on the interaction of inorganic radicals like sulfate (B86663) (SO₄•⁻) and hydrogen phosphate (B84403) (HPO₄•⁻) with dipeptides, including Trp-Gly, have shown that these reactions can occur via a charge-transfer route. conicet.gov.arresearchgate.net This process yields corresponding radical cations, which can then undergo deprotonation depending on the pH. conicet.gov.arresearchgate.net
Host-Guest Binding with Macrocyclic Receptors (e.g., Cucurbit[n]urils)
Cucurbit[n]urils (CB[n]) are macrocyclic hosts known for their ability to recognize and complex with various molecules, including peptides, in aqueous solutions. rsc.orgnsf.gov These receptors possess a hydrophobic cavity and two identical carbonyl-rimmed portals. rsc.org The host-guest chemistry of cucurbit[n]urils with biologically relevant molecules like amino acids and small peptides is an area of increasing interest. rsc.org
Specific cucurbituril (B1219460) homologues exhibit different binding preferences. For example, CB conicet.gov.ar has been shown to effectively recognize peptide sequences with N-terminal aromatic residues like phenylalanine (Phe) or tryptophan (Trp), demonstrating selectivity over sequences where the aromatic residue is not at the N-terminus, such as Gly-Trp. rsc.orgsemanticscholar.org This selectivity is attributed to a combination of ion-dipole interactions and the hydrophobic effect, where the N-terminal ammonium (B1175870) group interacts with the carbonyl rim of CB conicet.gov.ar, and the aromatic side chain is encapsulated within the hydrophobic cavity. nsf.gov
CB nsf.gov is another cucurbituril that has been shown to selectively recognize and bind aromatic tripeptides like Trp-Gly-Gly in aqueous solution. rsc.orgsemanticscholar.org Crystal structures of CB nsf.gov complexes with Trp-Gly-Gly have revealed the inclusion of the indole ring of tryptophan within the macrocyclic cavity and ion-dipole interactions between the N-terminal nitrogen and the carbonyl rim of CB nsf.gov. rsc.orgsemanticscholar.org The binding affinity of CB nsf.gov for Trp-Gly-Gly has been reported, showing selectivity over related tripeptides like Gly-Trp-Gly and Gly-Gly-Trp. rsc.orgresearchgate.net
While direct binding data for the simple Trp-Gly dipeptide with various cucurbiturils is less extensively reported compared to tripeptides, the principles observed with Trp-containing peptides suggest that Trp-Gly would likely engage in host-guest interactions with cucurbiturils capable of accommodating the tryptophan indole ring and interacting with the peptide's termini. Studies on Gly-X dipeptides with CB mdpi.com have shown complexation involving interactions between the highly polar CB mdpi.com rim and the nitrogen atoms of the dipeptide (terminal ammonium and amide nitrogen). rsc.orgsemanticscholar.org
Role in Peptidic Inhibitor Design for Specific Protein Targets (e.g., Cyclophilin A)
Peptides containing tryptophan and glycine residues, particularly in specific sequences, have demonstrated potential in the design of peptidic inhibitors for protein targets. Cyclophilin A (CypA) is a widely prevalent cellular protein with peptidyl-prolyl cis-trans isomerase activity, making it an attractive target for therapeutic intervention, particularly in inflammatory diseases and cancers. mdpi.com
Research has identified peptides containing the Trp-Gly-Pro (WGP) sequence as inhibitors for cyclophilin A. mdpi.comebi.ac.uk Through virtual screening and subsequent testing, the tripeptide Trp-Gly-Pro was found to exhibit inhibitory ability comparable to that of cyclosporine A (CsA), a known potent inhibitor of CypA. mdpi.comebi.ac.uk
Studies have reported the binding affinity of Trp-Gly-Pro for cyclophilin A, with dissociation equilibrium constants (KD) in the same order of magnitude as CsA. mdpi.comebi.ac.uk For example, a KD of 3.41 × 10⁻⁶ M for WGP binding to CypA has been reported, compared to 6.42 × 10⁻⁶ M for CsA. mdpi.comebi.ac.uk Furthermore, Trp-Gly-Pro has been shown to inhibit CypA-mediated PPIase activity with reported IC₅₀ values. mdpi.comebi.ac.uk
The design of such peptidic inhibitors often involves computational approaches, including virtual screening of peptide libraries and mathematical models for peptide inhibitor design. benthamopen.comdntb.gov.uascirp.org The findings related to Trp-Gly-Pro highlight the importance of specific amino acid sequences, including tryptophan and glycine, in conferring inhibitory activity against protein targets like cyclophilin A. mdpi.comebi.ac.ukbenthamopen.com
Analytical Methodologies for Tryptophan Glycine Detection and Characterization
Spectroscopic Analysis for Identification and Purity Assessment
Spectroscopic methods play a crucial role in identifying and assessing the purity of Trp-gly.
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental technique for analyzing compounds with chromophores, such as tryptophan. Tryptophan, being an aromatic amino acid, exhibits characteristic UV absorption. jordilabs.comiosrjournals.org Proteins and peptides containing tryptophan and tyrosine primarily absorb UV light in the 260-280 nm range. jordilabs.com Tryptophan absorbs most strongly at 280 nm, with a molar extinction coefficient of 5600 L mol⁻¹cm⁻¹. iosrjournals.org UV-Vis spectroscopy can be used for the rapid and simple quantification of pure proteins containing these aromatic residues. jordilabs.com The position of absorption bands in aromatic amino acids can be influenced by pH, showing a red shift with increasing alkalinity. iosrjournals.org UV-Vis spectra can provide information about the electronic transitions within the molecule and can be used to monitor reactions involving tryptophan residues. researchgate.netrsc.org
Fluorescence Spectroscopy for Structural and Environmental Probing
Fluorescence spectroscopy is a sensitive technique that can provide insights into the structure and environment of tryptophan-containing peptides like Trp-gly. Tryptophan possesses intrinsic fluorescence, making it a convenient probe for studying protein folding, structure, stability, dynamics, and ligand binding. nih.gov The fluorescence emission maximum of tryptophan is highly sensitive to its microenvironment, varying significantly depending on whether it is solvent-exposed or buried within a protein structure. nih.govmdpi.com
Studies on tryptophan and glycine (B1666218) dipeptides have shown that their fluorescence emission shifts correlate with changes in rotamer structure. nih.gov For instance, the TrpGly zwitterion exhibits the highest energy W10 peak in UVRR spectra, which tracks with emission maxima. nih.gov Changes in pH can induce a slight shift in the fluorescence emission wavelength maximum, attributed to modifications in the microenvironment surrounding the indole (B1671886) ring due to different protonation degrees. mdpi.comcore.ac.uk Time-resolved fluorescence spectroscopy can detect subtle changes in the local microenvironment of the tryptophan chromophore. mdpi.com
Chromatographic and Mass Spectrometric Techniques for Separation and Characterization
Chromatographic and mass spectrometric techniques are essential for the separation, identification, and characterization of Trp-gly, particularly in complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for the determination of tryptophan and its derivatives. researchgate.netsrce.hr However, the lability of tryptophan to acid hydrolysis, often required for HPLC analysis, can be a challenge, necessitating alkaline hydrolysis in some cases. srce.hr
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry. LC-MS is used for analyzing peptide digests and purifying peptides. nih.govresearchgate.net It can provide accurate molecular weight and elemental composition information for the components in a sample. rsc.org LC-MS methods can be developed for the simultaneous detection of tryptophan and related compounds. nih.gov Predicted LC-MS/MS spectra for Tryptophyl-Glycine are available, aiding in its identification. hmdb.ca
Chromatographic methods, such as HPLC with UV or fluorescence detection, allow for the separation of Trp-gly from other amino acids and peptides based on their different affinities for the stationary and mobile phases. nih.govresearchgate.net Mass spectrometry provides detailed information about the mass-to-charge ratio of the intact peptide and its fragments (MS/MS), enabling its definitive identification and structural characterization. nih.govresearchgate.netmassbank.eu
Electrochemical Sensor Development for Tryptophan and Related Dipeptides (e.g., Glycine-Functionalized Carbon Electrodes)
Electrochemical methods offer advantages such as rapid response, simple preparation, low cost, and portability for the detection of electroactive species like tryptophan. researchgate.netmdpi.com While direct measurement of tryptophan at unmodified electrodes can be challenging due to slow redox processes and high overpotential, modified electrodes can enhance sensitivity. researchgate.net
Electrochemical sensors for tryptophan have been developed using modified carbon electrodes. One approach involves functionalizing glassy carbon electrodes (GCE) with materials like glycine-capped carbon dots (Gly@CDs). mdpi.comresearchgate.net This functionalization can lead to specific interactions, such as hydrogen bonding, between the modified electrode surface and tryptophan, enhancing detection sensitivity. researchgate.netuniroma1.it
Studies have demonstrated the successful electrochemical determination of tryptophan using Gly@CDs modified GCE, showing a linear concentration range and a satisfactory detection limit. mdpi.comresearchgate.net Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common electrochemical techniques used to study the behavior of tryptophan at these modified electrodes. mdpi.comresearchgate.net The electrochemical oxidation of tryptophan at these sensors is typically an irreversible process involving electron and proton transfer. tandfonline.com Poly(Glycine) modified carbon nanotube paste electrodes have also been developed as biosensors for the electrooxidation of L-Tryptophan, exhibiting enhanced oxidation peak currents compared to unmodified electrodes. tandfonline.com
However, it is noted that the lack of chirality in the glycine molecule used for functionalization may not allow for the discrimination between tryptophan enantiomers in electrochemical detection. uniroma1.it Research is ongoing to develop chiral electrodes for enantioselective detection of amino acids. uniroma1.it
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tryptophylglycine (Trp-gly) | 97054 nih.gov |
| Tryptophan (Trp) | 6305 nih.gov |
| Glycine (Gly) | 750 nih.gov |
Data Tables
While specific quantitative data tables for Trp-gly detection were not extensively available across the search results, the following information on detection ranges and limits for tryptophan using electrochemical methods can be presented in a table format as an example of research findings in this area:
| Electrode Modification | Technique | Linear Concentration Range | Detection Limit | Reference |
| Glycine-capped carbon dots (Gly@CDs) modified GCE | DPV | 5 × 10⁻⁶ to 5 × 10⁻³ mol L⁻¹ | 5 × 10⁻⁶ mol L⁻¹ | mdpi.comresearchgate.net |
| Poly(Glycine) modified carbon nanotube paste electrode | DPV | 20 μM to 100 μM | 0.42 μM | tandfonline.com |
Q & A
Q. Advanced Research Focus
Benchmark against high-level theories : Compare RI-DFT-D (TPSS/TZVP) results with CCSD(T) -derived data to validate accuracy .
Incorporate dispersion corrections : Use damped empirical dispersion terms to account for weak intermolecular interactions in peptide chains .
Calibrate with experimental IR spectra : Assign calculated vibrational frequencies to observed peaks, ensuring alignment within ±10 cm⁻¹ .
Optimize computational efficiency : Balance accuracy with CPU time by testing basis sets (e.g., TZVP vs. cc-pVTZ) .
What are the best practices for designing in vitro studies to evaluate Trp-Gly’s membrane permeability?
Q. Basic Research Focus
Select appropriate models : Use Caco-2 cells or artificial lipid bilayers for passive diffusion assays .
Control confounding factors : Maintain consistent pH (6.5–7.4) and exclude serum proteins that may bind peptides .
Quantify uptake kinetics : Apply LC-MS/MS for precise measurement of intracellular Trp-Gly concentrations .
Adhere to NIH guidelines : Document cell viability, passage numbers, and assay validation steps to ensure reproducibility .
How should researchers address discrepancies between computational predictions and empirical data on Trp-Gly’s bioactive conformers?
Q. Advanced Research Focus
Reconcile sampling limitations : Extend MD simulation durations (>100 ns) to capture rare conformational states .
Integrate multi-method data : Combine NMR-derived NOE restraints with MD trajectories to refine conformational ensembles .
Evaluate force field accuracy : Test AMBER vs. CHARMM parameters for peptide backbone flexibility .
Publish negative results : Document non-aligned predictions to improve community-wide model calibration .
What statistical approaches are recommended for analyzing dose-response relationships in Trp-Gly’s cellular uptake studies?
Q. Basic Research Focus
Non-linear regression : Fit data to Michaelis-Menten models to estimate and .
Outlier detection : Use Grubbs’ test to exclude anomalous data points from transport assays .
Meta-analysis : Pool data from multiple studies to identify trends in transporter affinity .
How can researchers ensure ethical and reproducible preclinical studies on Trp-Gly’s pharmacokinetics?
Q. Basic Research Focus
Follow ARRIVE guidelines : Report animal strain, sample size, and randomization protocols .
Validate analytical methods : Include internal standards (e.g., stable isotope-labeled Trp-Gly) in LC-MS workflows .
Archive raw data : Share chromatograms and kinetic plots in public repositories (e.g., Zenodo) .
Key Recommendations for Methodological Rigor
- Cross-validate findings : Use orthogonal methods (e.g., computational + experimental) to confirm results .
- Prioritize transparency : Document all experimental parameters and statistical thresholds in supplementary materials .
- Engage peer review early : Pre-publish protocols on platforms like bioRxiv to solicit feedback on study design .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
